Ethyl cis-(beta-cyano)acrylate

Overview

Description

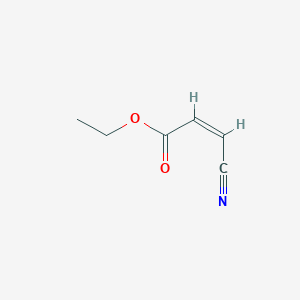

Ethyl cis-(beta-cyano)acrylate, also known as Ethyl (Z)-3-cyano-2-propenoate, Ethyl cis-β-cyanoacrylate, or Ethyl cis-3-cyanoacrylate, is a chemical compound with the linear formula NCCH=CHCO2C2H5 . It has a molecular weight of 125.13 .

Synthesis Analysis

Ethyl cis-β-cyanoacrylate behaves as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .Molecular Structure Analysis

The molecular structure of Ethyl cis-(beta-cyano)acrylate contains a total of 15 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

In chemical reactions, Ethyl cis-β-cyanoacrylate acts as a dienophile in the synthesis of indeno [2,1-a]pyrrolo [3,4-c]carbazole lactam regioisomers via Diels-Alder reaction .Physical And Chemical Properties Analysis

Ethyl cis-(beta-cyano)acrylate has a refractive index of 1.4530 (lit.) at 20°C, a boiling point of 215 °C (lit.), and a density of 1.044 g/mL at 25 °C (lit.) .Scientific Research Applications

Ethyl cis-(beta-cyano)acrylate is a chemical compound with the linear formula NCCH=CHCO2C2H5 . It has a molecular weight of 125.13 . This compound is a liquid at room temperature with a density of 1.04 g/mL at 25° C . It has a boiling point of 215° C .

-

Polymerization Studies

- Field: Chemistry, specifically polymer science .

- Application: Ethyl cis-(beta-cyano)acrylate is used in the study of various amines’ effects on the polymerization of octyl cyanoacrylate, which forms the basis of most medical adhesives .

- Method: The compound is mixed with various amines in toluene and tetrahydrofuran to study the polymerization process .

- Results: It was found that dimethyl-p-toluidine among the amines studied is the least active .

-

Cyanoacrylate Foams

- Field: Material Science .

- Application: The zwitterionic polymerization of Ethyl cis-(beta-cyano)acrylate in the presence of various solvents and initiators allows for the creation of durable cyanoacrylate foams .

- Method: The foams are created at room temperature within seconds .

- Results: These foams have potential applications in medicine for quick fixation in case of bone fractures, as well as for the rapid sealing of industrial pipelines while eliminating leaks from the working environment .

-

Transparent Textured Biocompatible Coatings

-

Polymerization Studies

- Field: Chemistry, specifically polymer science .

- Application: Ethyl cis-(beta-cyano)acrylate is used in the study of various amines’ effects on the polymerization of octyl cyanoacrylate, which forms the basis of most medical adhesives .

- Method: The compound is mixed with various amines in toluene and tetrahydrofuran to study the polymerization process .

- Results: It was found that dimethyl-p-toluidine among the amines studied is the least active .

-

Cyanoacrylate Foams

- Field: Material Science .

- Application: The zwitterionic polymerization of Ethyl cis-(beta-cyano)acrylate in the presence of various solvents and initiators allows for the creation of durable cyanoacrylate foams .

- Method: The foams are created at room temperature within seconds .

- Results: These foams have potential applications in medicine for quick fixation in case of bone fractures, as well as for the rapid sealing of industrial pipelines while eliminating leaks from the working environment .

-

Transparent Textured Biocompatible Coatings

- Field: Biomedical Engineering .

- Application: Zwitterionic polymerization with the initiation of dimethyl sulfoxide is used to obtain the method of electrospinning homogeneous and sufficiently long nanofibers of polyethyl cyanoacrylate .

- Method: These nanofibers form the basis of transparent textured biocompatible coatings with unique hydrophilic and self-cleaning properties .

- Results: The specific results or outcomes obtained were not detailed in the sources I found .

Safety And Hazards

Ethyl cis-(beta-cyano)acrylate is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and release to the environment, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

properties

IUPAC Name |

ethyl (Z)-3-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQZZSZCLSVKLO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574726 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cis-(beta-cyano)acrylate | |

CAS RN |

40594-97-6 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)